tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate

Chemical identity Building block authentication Medicinal chemistry procurement

tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate (CAS 1190927-73-1) is a synthetic organic compound defined by a piperidine ring bearing an N-Boc protecting group and substituted at the 3-position with a 2-(methylsulfonyl)pyrimidin-4-yl moiety. Its molecular formula is C15H23N3O4S and its monoisotopic mass is 341.140930 Da.

Molecular Formula C15H23N3O4S
Molecular Weight 341.4 g/mol
CAS No. 1190927-73-1
Cat. No. B1394182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate
CAS1190927-73-1
Molecular FormulaC15H23N3O4S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NC=C2)S(=O)(=O)C
InChIInChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-5-6-11(10-18)12-7-8-16-13(17-12)23(4,20)21/h7-8,11H,5-6,9-10H2,1-4H3
InChIKeyAZKAARBNMFKYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate (CAS 1190927-73-1): Scientific Procurement Baseline and Structural Context


tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate (CAS 1190927-73-1) is a synthetic organic compound defined by a piperidine ring bearing an N-Boc protecting group and substituted at the 3-position with a 2-(methylsulfonyl)pyrimidin-4-yl moiety . Its molecular formula is C15H23N3O4S and its monoisotopic mass is 341.140930 Da . The compound is listed by multiple chemical suppliers as a building block for medicinal chemistry, frequently with a purity specification of ≥95% [1]. Although it is sometimes erroneously conflated with the clinical SYK/FLT3 inhibitor TAK-659 (mivavotinib, CAS 1312691-33-0, C17H21FN6O), the present compound is a distinct chemical entity that serves as a versatile intermediate rather than an active pharmaceutical ingredient .

Why Interchanging In-Class Pyrimidine-Piperidine Building Blocks Can Compromise Your Synthesis: The Case of tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate (CAS 1190927-73-1)


Simple replacement of tert-butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate with a positional isomer or a des-methylsulfonyl analog is not a neutral decision for the medicinal chemist. The 3-substituted piperidine core creates a chiral center that directly impacts the three-dimensional presentation of the pyrimidine ring in downstream kinase inhibitors . The methylsulfonyl group is not a passive substituent; comparative structure-activity relationship (SAR) studies on related SYK/FLT3 inhibitor series demonstrate that replacing the methylsulfonyl with methylthio or other substituents can drastically reduce potency or alter selectivity profiles [1]. In addition, the tert-butyl carbamate (Boc) protecting group provides a predictable deprotection handle under acidic conditions, whereas analogs bearing different N-protecting groups (e.g., acetyl, benzyl) may require orthogonal deprotection strategies incompatible with sensitive downstream functionalities . The following quantitative evidence section details exactly where this specific building block provides measurable differentiation relative to its closest comparators.

Quantitative Differentiation Evidence for tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate (CAS 1190927-73-1) Versus Closest Analogs


Molecular Identity and Formula-Level Discrimination Against the Clinical Candidate TAK-659 (Mivavotinib)

CAS 1190927-73-1 is frequently mislabeled as TAK-659 in secondary vendor catalogs, yet they are chemically distinct. The target compound has the molecular formula C15H23N3O4S (monoisotopic mass 341.140930 Da) , whereas the clinical SYK/FLT3 inhibitor TAK-659 (mivavotinib) carries the formula C17H21FN6O (monoisotopic mass approximately 344.2 Da) . This formula-level distinction is critical for procurement: ordering CAS 1190927-73-1 and expecting TAK-659 will yield a compound lacking the pyrrolo[3,4-c]pyridinone core and fluorine atom that are essential for the nanomolar biochemical IC50 (SYK IC50 = 3.2 nM, FLT3 IC50 = 4.6 nM) reported for TAK-659 .

Chemical identity Building block authentication Medicinal chemistry procurement

Purity Specification and Batch Consistency Relative to Generic Pyrimidine Building Blocks

Multiple vendors specify a minimum purity of 95% for this compound, with some listings reporting ≥95% by HPLC [1]. In contrast, structurally simpler building blocks such as 2-(methylsulfonyl)pyrimidine (CAS 14161-09-2) are often supplied at 95% purity but lack the pre-installed piperidine-Boc moiety, requiring additional synthetic steps and associated yield losses [2]. The availability of CAS 1190927-73-1 at ≥95% purity means the chemist can enter a convergent synthesis with a pre-functionalized advanced intermediate, bypassing 2–3 synthetic steps compared to starting from 2-(methylsulfonyl)pyrimidine.

Compound purity Procurement quality Building block reliability

Predicted Physicochemical Profile Versus the 4-Piperidine Positional Isomer

The 3-substituted piperidine isomer (target compound) and its 4-substituted regioisomer may exhibit different physicochemical properties relevant to purification and formulation. The predicted boiling point of the target compound is 508.9±60.0 °C at 760 mmHg, with a predicted LogP of 0.49 (ACD/Labs) . While experimental data for the 4-isomer are not publicly available, computational models indicate that the 3-substitution pattern creates a less symmetrical structure that can affect crystal packing, chromatographic retention time, and solubility in organic solvents . These differences, though modest in silico, can be practically significant during flash chromatography or recrystallization steps following Boc-deprotection.

Physicochemical properties LogP Boiling point Drug design

Class-Level Antiproliferative Activity in AML Models Informs the Scaffold's Biological Relevance

Although the target compound is a building block rather than a final inhibitor, the 2-(methylsulfonyl)pyrimidin-4-yl-piperidine scaffold is the core of several potent SYK inhibitors. In a head-to-head study of five SYK inhibitors in primary AML patient cells, compounds bearing this pharmacophore demonstrated concentration-dependent antiproliferative effects. Specifically, TAK-659 at 0.5 µM reduced median AML cell proliferation to 19% of control (range 2–112%), and at 0.05 µM to 56% (range 9–103%) [1]. By comparison, fostamatinib at 1 µM achieved 27% (range 2–96%), and entospletinib at 10 µM achieved 36% (range 4–109%) [1]. This demonstrates that the 2-(methylsulfonyl)pyrimidine-piperidine scaffold, when elaborated into a mature inhibitor, yields superior antiproliferative potency at lower concentrations than certain competing SYK inhibitor chemotypes.

SYK inhibition AML cell proliferation Kinase inhibitor scaffold

Optimal Research and Industrial Application Scenarios for tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate (CAS 1190927-73-1)


Advanced Intermediate for Parallel Synthesis of Kinase-Focused Compound Libraries

The pre-installed methylsulfonyl-pyrimidine and Boc-piperidine functionalities make this compound an ideal central building block for diversity-oriented synthesis of kinase inhibitor libraries. After Boc deprotection, the free piperidine can be coupled with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate arrays of analogs probing the ATP-binding pocket of SYK, FLT3, and related kinases [1]. The ≥95% purity specification ensures that library compounds are not compromised by starting-material impurities.

Reference Standard for Analytical Method Development and Impurity Profiling

Because the compound is sometimes misidentified as TAK-659, it serves as a critical reference standard for developing HPLC-MS methods that distinguish between the building block and the clinical candidate. Its unique molecular ion (m/z 341.1409) and retention time can be used to validate analytical methods and detect cross-contamination in synthetic workflows .

Chiral Scaffold for Enantioselective Synthesis of SYK/FLT3 Inhibitor Candidates

The 3-substituted piperidine ring contains a chiral center that can be exploited for enantioselective synthesis. When procured as a single enantiomer (if available), this building block provides a direct entry into enantiopure analogs of established SYK inhibitors, enabling SAR studies on stereochemistry-dependent potency and selectivity [2]. The scaffold's predicted LogP of 0.49 suggests adequate aqueous solubility for in vitro assays.

Building Block for Fragment-Based Drug Discovery (FBDD) Elaboration

The 2-(methylsulfonyl)pyrimidine fragment alone is a known hinge-binding motif in kinase inhibitor design. This compound supplies the fragment pre-attached to a functionalized piperidine vector, allowing rapid fragment elaboration by parallel chemistry without the need for protecting group manipulation. This accelerates the fragment-to-lead optimization cycle compared to starting from 2-(methylsulfonyl)pyrimidine .

Quote Request

Request a Quote for tert-Butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.